4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-(3-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSHBGQZINUFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and inflammation. The thiazole ring system is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure
The compound features a thiazole ring substituted with an amino group and a chlorophenyl moiety. Its structure can be represented as follows:
Research indicates that thiazole derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis, which is crucial in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .
- Antitumor Activity : Various studies have demonstrated that thiazole derivatives possess significant antiproliferative effects against multiple cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards human glioblastoma and melanoma cells while sparing normal cells .
- DNA Interaction : Certain thiazole derivatives can form DNA adducts in sensitive tumor cells, leading to cytotoxic effects. This interaction is mediated by cytochrome P450 enzymes, which activate the compounds into reactive species that can bind to DNA .
Anticancer Activity
A series of experiments have evaluated the anticancer activity of thiazole derivatives. The following table summarizes some key findings related to the compound's effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 3.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.0 | Induction of apoptosis | |
| HT29 (Colon Cancer) | 2.8 | DNA adduct formation | |
| Karpas299 (Lymphoma) | 5.1 | Cytochrome P450 mediated activation |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells by increasing lipophilicity and improving binding interactions with biological targets .
- Amino Group Positioning : The positioning of the amino group on the phenyl ring significantly influences the compound's activity; para-substituted analogs generally exhibit better biological profiles compared to ortho or meta substitutions .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Efficacy : In a study involving xenograft models, this compound significantly inhibited tumor growth in mice bearing human melanoma cells. The treatment led to increased apoptotic cell death, indicating its potential as a chemotherapeutic agent .
- Combination Therapy : Preliminary studies suggest that combining this thiazole derivative with standard chemotherapy agents may enhance efficacy and reduce resistance in cancer treatment protocols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine typically involves multi-step reactions that include the formation of thiazole rings through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Antibacterial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various thiazole compounds have been effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate Inhibition |
| This compound | Escherichia coli | Moderate Inhibition |
Antifungal Activity
Thiazole derivatives have also been evaluated for antifungal activity. For example, compounds similar to this compound have shown effectiveness against fungi such as Aspergillus niger and Candida albicans. The antifungal mechanism may involve inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.
| Compound | Target Fungus | Activity |
|---|---|---|
| This compound | Aspergillus niger | Significant Inhibition |
| This compound | Candida albicans | Significant Inhibition |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that compounds like this compound can selectively inhibit cancer cell proliferation in various types of cancer, including melanoma and pancreatic cancer. The observed cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Melanoma | WM793 | 15 |
| Pancreatic Cancer | PANC-1 | 20 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiazole derivatives against neurodegenerative diseases like Alzheimer’s. Compounds similar to this compound have shown potential as acetylcholinesterase inhibitors, which could enhance cognitive function by increasing acetylcholine levels in the brain.
Case Studies
- Antibacterial Study : A study conducted on various thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted antibacterial activity against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Anticancer Research : In vitro studies on melanoma cells revealed that derivatives of thiazole induced apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents in cancer treatment.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of thiazol-2-amine derivatives are heavily influenced by substituents on the thiazole ring and the N-aryl group. Key comparisons include:
Thiazole Ring Substituents
- 4-(4-Fluorophenyl) group (e.g., N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)thiazol-2-amine ): Fluorine’s electronegativity increases ring stability and may enhance dipole interactions.
N-Substituents
- 2-Chlorophenyl (target compound) : Chlorine at the ortho position increases steric hindrance and lipophilicity, which may affect receptor binding and metabolic stability.
- 3-Chloro-2-methylphenyl (e.g., compound in ): The methyl group adds steric bulk, possibly reducing conformational flexibility compared to the target compound.
- N,N-Di(prop-2-ynyl) (e.g., compound 2b ): Propargyl groups introduce alkyne functionality, enabling click chemistry modifications but reducing aromatic interactions.
Physicochemical Properties
Melting points and synthetic yields vary significantly with substituents:
- Melting Points: Aromatic chloro and fluoro substituents (e.g., 180°C in ) typically result in higher melting points due to enhanced intermolecular interactions. The target compound’s amino group may further increase melting points through hydrogen bonding.
- Synthetic Yields : Cyclization reactions (e.g., thiourea with α-haloketones) often yield >50% (e.g., 94% for compound 7 ), but bulky N-substituents (e.g., 2-chlorophenyl) may reduce yields due to steric effects.
Q & A
Q. What are the established synthetic protocols for preparing 4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine?
The synthesis typically involves a multi-step condensation reaction. A common approach includes reacting substituted aniline derivatives with thiazole precursors under reflux in ethanol with a catalytic amount of glacial acetic acid. For example, analogous compounds like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine are synthesized by refluxing 2-aminothiazole with chlorophenyl derivatives, followed by crystallization from dimethylformamide (DMF) to obtain single crystals for structural validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm proton environments, particularly aromatic and amine protons.
- IR Spectroscopy : To identify functional groups (e.g., N-H stretching at ~3250 cm⁻¹, C=N/C-S bonds at 1600–1500 cm⁻¹) .
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. How is purity assessed during synthesis?
Thin-layer chromatography (TLC) is used to monitor reaction progress, while recrystallization in solvents like DMSO/water mixtures ensures high purity. Melting point analysis and HPLC further validate purity .
Advanced Research Questions
Q. What strategies optimize reaction yields for structurally similar thiazol-2-amine derivatives?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalyst Use : Triethylamine or acetic acid improves condensation efficiency .
- Temperature Control : Reflux at 90–100°C balances reaction rate and byproduct minimization . Comparative studies show ethanol with glacial acetic acid achieves ~75% yield for analogous compounds .
Q. How do substituents on the phenyl rings influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl at the 2-position) enhance antimicrobial activity by increasing membrane permeability.
- Amino groups (e.g., -NH₂ at the 3-position) improve hydrogen bonding with target enzymes, as seen in antifungal assays .
- Bulkier substituents may reduce activity due to steric hindrance, as observed in docking studies with bacterial dihydrofolate reductase .
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
X-ray diffraction provides definitive bond angles and torsion angles, clarifying ambiguities from computational models. For example, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, the dihedral angle between thiazole and phenyl rings was experimentally determined as 8.8°, conflicting with DFT calculations by ~5° . Such data refine force field parameters in molecular dynamics simulations.
Q. What mechanistic insights explain variations in antimicrobial efficacy across studies?
Discrepancies arise from:
- Strain-specific resistance : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity due to thinner cell walls.
- Experimental conditions : MIC values vary with inoculum size and agar dilution methods. Standardized CLSI protocols are recommended for cross-study comparisons .
- Synergistic effects : Co-administration with β-lactams enhances activity, suggesting thiazol-2-amines may disrupt efflux pumps .
Q. How can in silico methods guide the design of derivatives with improved pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 enzymes. ADMET predictions using SwissADME highlight:
- Lipophilicity (LogP) : Optimal range of 2–3 for blood-brain barrier penetration.
- P-glycoprotein substrate likelihood : Critical for avoiding multidrug resistance .
Methodological Challenges and Contradictions
Q. How should researchers address conflicting reports on cytotoxicity profiles?
Discrepancies may stem from:
- Cell line variability : HepG2 cells often show higher IC₅₀ values than MCF-7 due to differential expression of detoxifying enzymes.
- Assay protocols : MTT vs. resazurin assays yield varying viability metrics. Normalization to positive controls (e.g., doxorubicin) is essential .
- Compound stability : Degradation in DMSO stock solutions over time can artifactually reduce potency.
Q. What analytical approaches validate proposed reaction intermediates?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) map connectivity in transient intermediates. For example, in Schiff base formation, HRMS confirmed the intermediate [M+H]⁺ ion at m/z 325.41 before cyclization to the thiazole ring .
Future Directions
Q. What understudied applications exist beyond antimicrobial and anticancer research?
Emerging areas include:
Q. How can machine learning accelerate derivative screening?
QSAR models trained on datasets (e.g., ChEMBL) predict bioactivity and prioritize synthesis. Feature importance analysis highlights halogen substitution and amine positioning as critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
